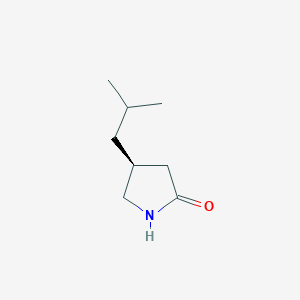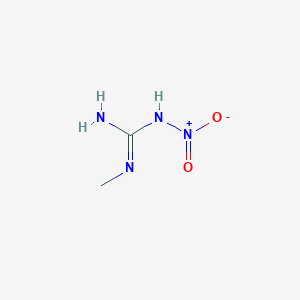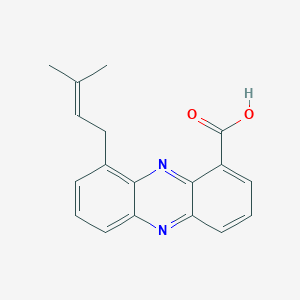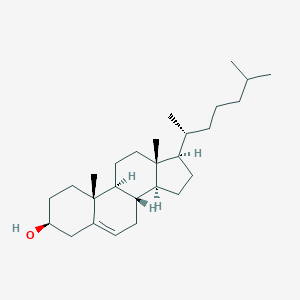![molecular formula C8H15NO2 B058284 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone CAS No. 111479-22-2](/img/structure/B58284.png)
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone, also known as HMP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. HMP is a piperidine derivative that has a unique structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B) enzymes. COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the activity of MAO-B, which may help to protect dopaminergic neurons from degeneration. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone in lab experiments is its high yield of synthesis. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone. One direction is to further explore its potential use in the treatment of Parkinson's disease. Another direction is to investigate its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone, which may lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone involves the reaction of piperidine with formaldehyde in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone. The yield of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone synthesis is high, making it an attractive compound for further research.
Aplicaciones Científicas De Investigación
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been extensively studied for its potential use in medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the degeneration of dopaminergic neurons.
Propiedades
Número CAS |
111479-22-2 |
|---|---|
Nombre del producto |
1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3/t8-/m0/s1 |
Clave InChI |
FJMSUFXIECAXGE-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N1CCCC[C@H]1CO |
SMILES |
CC(=O)N1CCCCC1CO |
SMILES canónico |
CC(=O)N1CCCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




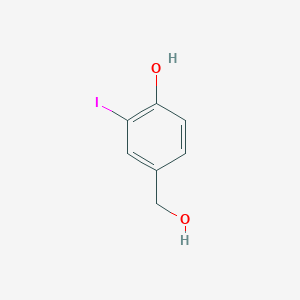

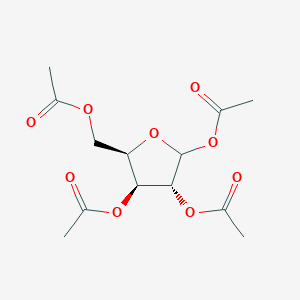
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)

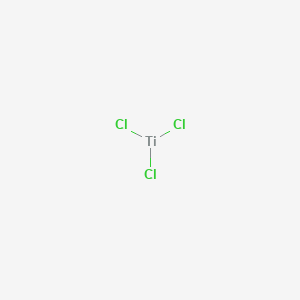

![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
